N-(2-ethylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide
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Overview
Description
N-(2-ethylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide is a complex organic compound that belongs to the class of acetamides It features a unique structure combining an ethylphenyl group, a pyridinylamino group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.
Amination: The thiazole intermediate is then reacted with 2-aminopyridine to introduce the pyridinylamino group.
Acylation: Finally, the compound is acylated with 2-ethylphenylacetyl chloride to yield the target acetamide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using similar reaction pathways but optimized for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the ethyl group.
Reduction: Reduction reactions can target the pyridinylamino group or the carbonyl group in the acetamide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the pyridinylamino group or the acetamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-ethylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which N-(2-ethylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide exerts its effects depends on its application:
Molecular Targets: It may interact with specific proteins or enzymes, inhibiting or activating their function.
Pathways Involved: The compound could modulate biochemical pathways, such as signal transduction or metabolic pathways, depending on its binding affinity and specificity.
Comparison with Similar Compounds
N-(2-ethylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide vs. N-(2-methylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide: The ethyl group is replaced by a methyl group, potentially altering its reactivity and binding properties.
This compound vs. N-(2-ethylphenyl)-2-(2-(pyridin-3-ylamino)thiazol-4-yl)acetamide: The position of the nitrogen in the pyridine ring is different, which may affect its interaction with biological targets.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(2-ethylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C18H18N4OS
Molecular Weight: 338.4 g/mol
CAS Number: 1226445-10-8
The compound features a thiazole ring, a pyridine moiety, and an acetamide functional group, which together contribute to its biological properties. The unique combination of these structural elements allows for interactions with various biological targets.
This compound is believed to exert its effects through multiple mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
- Receptor Modulation: It has the potential to bind to certain receptors, altering signal transduction pathways that are crucial for cellular responses.
- Antimicrobial Activity: Similar thiazole derivatives have shown effectiveness against various pathogens, indicating that this compound may also possess antimicrobial properties.
Antitumor Activity
Research indicates that compounds with similar structures have demonstrated significant antitumor activity. For instance, thiazole derivatives have been shown to inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression. In vitro studies suggest that this compound could be effective against various cancer cell lines, potentially functioning through the inhibition of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Properties
Thiazole derivatives have been explored for their antimicrobial activities. A study highlighted that modifications in the N-aryl amide group linked to the thiazole ring significantly influenced their in vitro activities against pathogens like Plasmodium falciparum, suggesting that this compound may also show similar efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of electron-withdrawing groups at specific positions on the aromatic rings enhances biological activity. For example, compounds with non-bulky substituents at the ortho position of the phenyl ring exhibited higher antimalarial potency . This suggests that slight modifications in the molecular structure of this compound could lead to improved therapeutic profiles.
Case Studies
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Antimalarial Activity: In a systematic study on thiazole analogs, certain derivatives were found to exhibit high antimalarial potency with low cytotoxicity in HepG2 cell lines. The modifications in the amide group were particularly significant for enhancing activity .
Compound IC50 (µM) Cytotoxicity (HepG2 Cell Line) 1 0.5 Low 2 0.8 Moderate N-(2-Ethylphenyl)-... TBD TBD - Anticancer Studies: Another study indicated that thiazole-containing compounds exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutics .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-2-13-7-3-4-8-15(13)21-17(23)11-14-12-24-18(20-14)22-16-9-5-6-10-19-16/h3-10,12H,2,11H2,1H3,(H,21,23)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOGCNNXYMAZIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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